molecular formula C12H16N2O4 B1328971 4-[Butyl(methyl)amino]-3-nitrobenzoic acid CAS No. 1019465-91-8

4-[Butyl(methyl)amino]-3-nitrobenzoic acid

Cat. No. B1328971
CAS RN: 1019465-91-8
M. Wt: 252.27 g/mol
InChI Key: GRUQUPXCELLZKE-UHFFFAOYSA-N
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Description

4-[Butyl(methyl)amino]-3-nitrobenzoic acid (4-BMA-3-NBA) is a synthetic organic compound with important applications in scientific research and laboratory experiments. It is a nitrobenzoic acid derivative with a butyl(methyl)amino group at the 4-position. This compound is widely used in biochemical and physiological studies due to its ability to interact with different cellular targets. 4-BMA-3-NBA has also been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis Approaches:

  • 4-[Butyl(methyl)amino]-3-nitrobenzoic acid and its derivatives have been synthesized through various chemical reactions. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester was conducted as an experiment for an introductory organic chemistry course, showcasing a simple Fischer esterification reaction (Kam, Levonis, & Schweiker, 2020). Similarly, 4-butyrylamino-3-methyl-5-nitrobenzoate was synthesized through a process involving esterification, catalytic hydrogenation, acylamination, and nitration, demonstrating high yield and efficiency (Ren, 2008).
Characterization Methods

2. Various methods have been used to characterize these compounds. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate were linked into chains and characterized by hydrogen bonds, demonstrating their potential for further structural and functional analysis (Portilla et al., 2007).

Applications in Organic Chemistry

Chemical Properties Exploration

3. The study of this compound and its derivatives has led to insights into their chemical properties. For example, the solubility of 4-methyl-3-nitrobenzoic acid in various solvents was determined, aiding in understanding its behavior in different chemical environments (Wang et al., 2020).

Pharmaceutical Intermediates Synthesis

4. Some derivatives of this compound serve as intermediates in pharmaceutical synthesis. For instance, Methyl 4-butyrylamino-3-methyl-5-aminobenzoate, a significant pharmaceutical intermediate, was synthesized through a process involving nitrations and reduction, demonstrating its application in drug development (Feng, 2005).

Mechanism of Action

While the specific mechanism of action for BMBN is not mentioned in the search results, it’s worth noting that the mechanism of action for similar compounds often involves interactions with other molecules in a system, leading to changes in physical or chemical properties .

properties

IUPAC Name

4-[butyl(methyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-4-7-13(2)10-6-5-9(12(15)16)8-11(10)14(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUQUPXCELLZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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